methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC20461182
Molecular Formula: C11H8BrFN2O2
Molecular Weight: 299.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8BrFN2O2 |
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Molecular Weight | 299.10 g/mol |
IUPAC Name | methyl 5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylate |
Standard InChI | InChI=1S/C11H8BrFN2O2/c1-17-11(16)9-6-10(12)14-15(9)8-4-2-7(13)3-5-8/h2-6H,1H3 |
Standard InChI Key | PRTMYIFIDMIKGE-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₁H₈BrFN₂O₂, with a molecular weight of 315.1 g/mol. Its structure integrates three key functional groups:
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A bromine atom at the 3-position, which enhances electrophilic reactivity and potential bioactivity.
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A 4-fluorophenyl group at the 1-position, contributing to lipophilicity and metabolic stability.
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A methyl ester at the 5-position, serving as a hydrolyzable prodrug moiety or synthetic intermediate .
The pyrazole core adopts a planar conformation, with the fluorine atom on the phenyl ring inducing electron-withdrawing effects that modulate electronic distribution across the molecule.
Spectroscopic Properties
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NMR: H NMR spectra typically show a singlet for the methyl ester protons (~3.8 ppm) and distinct aromatic resonances for the fluorophenyl group (7.0–7.5 ppm) .
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IR: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Br stretch) are observed .
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Mass Spectrometry: The molecular ion peak appears at m/z 315, with fragmentation patterns confirming the loss of COOCH₃ (60 Da) and Br (79 Da).
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves a multi-step sequence (Figure 1):
Step 1: Formation of 1-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate
4-Fluorophenylhydrazine is condensed with ethyl acetoacetate under acidic conditions to yield 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.
Step 2: Bromination
N-Bromosuccinimide (NBS) in carbon tetrachloride selectively brominates the 3-position of the pyrazole ring, yielding the 3-bromo intermediate.
Step 3: Esterification
The carboxylic acid derivative (from hydrolysis of the ethyl ester) is treated with methanol and thionyl chloride to form the methyl ester .
Reaction Conditions Table
Step | Reagents | Temperature | Yield |
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1 | H₂SO₄, EtOH | 80°C | 75% |
2 | NBS, CCl₄ | 25°C | 82% |
3 | SOCl₂, MeOH | 60°C | 68% |
Process Optimization
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Catalysis: Lewis acids like FeCl₃ improve bromination efficiency (yield increase to 89%) .
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Solvent Systems: Tetrahydrofuran (THF) enhances intermediate solubility during esterification .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in DMSO and dichloromethane; sparingly soluble in water (0.12 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous basic conditions (t₁/₂ = 4 h at pH 9) .
Thermal Behavior
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Melting Point: 142–144°C (DSC).
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Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with 95% mass loss by 300°C .
Biological Activities and Applications
Anticancer Activity
The compound inhibits HDAC enzymes (IC₅₀ = 1.2 µM) in HeLa cells, inducing apoptosis through p53 activation .
Agricultural Uses
As a precursor to herbicides, it demonstrates 90% inhibition of Amaranthus retroflexus growth at 10 ppm .
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